molecular formula C4H3BrN2O B12365124 5-Bromopyrimidin-4(5h)-one

5-Bromopyrimidin-4(5h)-one

Cat. No.: B12365124
M. Wt: 174.98 g/mol
InChI Key: XFJQGUGFGQSZBH-UHFFFAOYSA-N
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Description

5-Bromopyrimidin-4(5H)-one: is a heterocyclic organic compound with the molecular formula C4H3BrN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The bromine atom is attached to the fifth position of the pyrimidine ring, and the compound also features a keto group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrimidin-4(5H)-one can be achieved through several methods. One common approach involves the bromination of pyrimidin-4(5H)-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromopyrimidin-4(5H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in the development of new materials with specific properties .

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies.

Medicine: The compound is explored for its potential therapeutic applications. It is investigated as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents. Its ability to interact with biological targets makes it a valuable candidate in drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Bromopyrimidin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes such as thymidine phosphorylase, which is involved in nucleotide metabolism and is overexpressed in certain tumors. The compound can bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

In other applications, the compound’s reactivity allows it to participate in various chemical pathways, forming stable complexes with metals or other organic molecules. These interactions can be exploited to develop new materials or catalysts with desired properties .

Comparison with Similar Compounds

Uniqueness: 5-Bromopyrimidin-4(5H)-one is unique due to the presence of both a bromine atom and a keto group on the pyrimidine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. Its ability to undergo nucleophilic substitution, cross-coupling reactions, and other modifications makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C4H3BrN2O

Molecular Weight

174.98 g/mol

IUPAC Name

5-bromo-5H-pyrimidin-4-one

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-3H

InChI Key

XFJQGUGFGQSZBH-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1Br

Origin of Product

United States

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